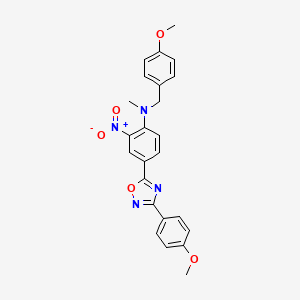

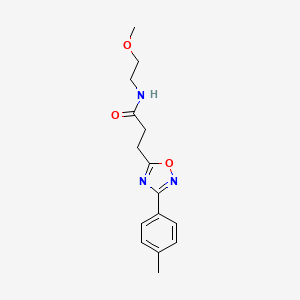

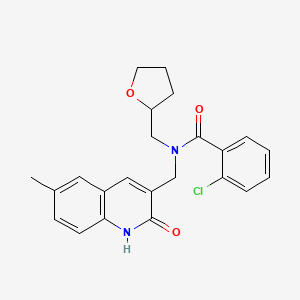

![molecular formula C21H22N4O2S B7715321 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7715321.png)

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Synthesis Analysis

The synthesis of pyrazoloquinolines often involves multicomponent reactions . One common method is the Friedländer condensation . Another approach involves the synthesis from anthranilic acid derivatives . The specific synthesis process for “N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide” is not available in the literature I have access to.科学的研究の応用

Biomedical Applications

The compound belongs to the group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents .

Antitubercular Activity

Some derivatives of pyrazolo[3,4-b]pyridine have shown promising results against Mycobacterium tuberculosis . The compound with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, C(6)SMe substitutions exhibits promising antitubercular activity .

Fluorescent Sensor

The compound can act as a fluorescent sensor suitable for the detection of small inorganic cations such as lithium, sodium, barium, calcium, magnesium, cadmium, lead, and zinc in strongly polar solvents like acetonitrile .

Antiproliferative Activity

Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antiproliferative activity against different human hematological and breast cancer cell lines .

Synthesis Methods

The compound can be synthesized using various methods, and these methods have been systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method have been considered .

Structural Modifications

The compound allows structural modifications at five positions namely N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at the later stage of functional group modification . This provides enormous opportunities for the synthesis of a combinatorial library of new molecular entities for exploring structure-activity relationships .

作用機序

Target of Action

Compounds of the 1h-pyrazolo[3,4-b]quinoline class have been studied for their biological properties , suggesting potential interactions with biological targets.

Biochemical Pathways

1h-pyrazolo[3,4-b]quinolines have been studied for their photophysical and biological properties , suggesting they may influence certain biochemical pathways.

特性

IUPAC Name |

4-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-14(2)13-25-21-18(12-16-6-4-5-7-19(16)22-21)20(23-25)24-28(26,27)17-10-8-15(3)9-11-17/h4-12,14H,13H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWPHBAYZQIGDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C3=NC4=CC=CC=C4C=C23)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[(3Z)-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

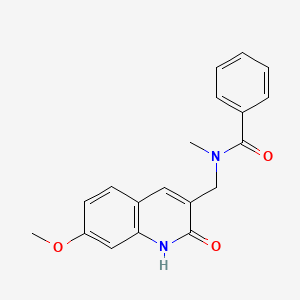

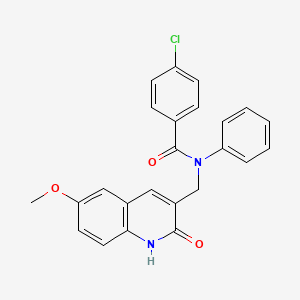

![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)

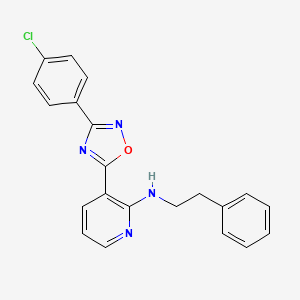

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)

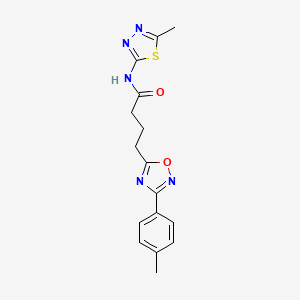

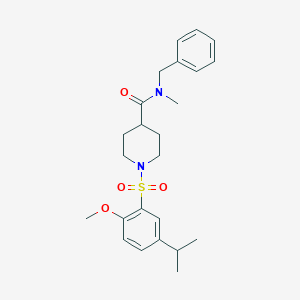

![N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)

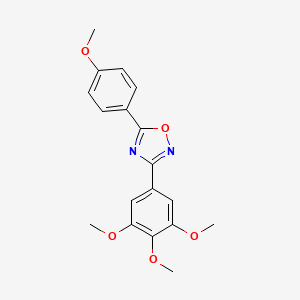

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)

![4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715336.png)